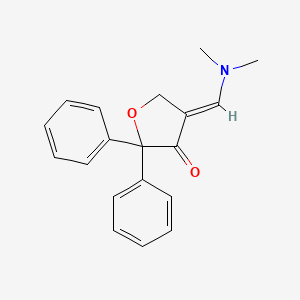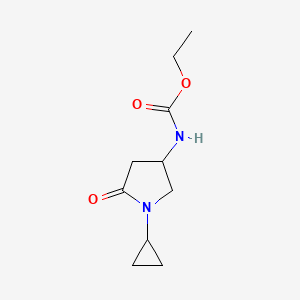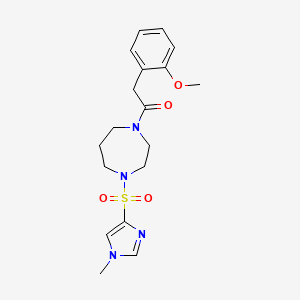![molecular formula C14H17N5O2 B2803331 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 1278662-44-4](/img/structure/B2803331.png)
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s and has since been used extensively in scientific research to study the pharmacology and physiology of the endocannabinoid system.
作用機序
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the CB1 receptor by 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione results in a cascade of intracellular signaling events, which ultimately leads to the modulation of various physiological processes.
Biochemical and Physiological Effects
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain perception, appetite regulation, and mood. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has also been shown to have neuroprotective effects, and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is also relatively stable and can be easily synthesized in large quantities.
However, there are also several limitations to the use of 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione in lab experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a potent psychoactive compound, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research involving 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. One potential area of research is the development of novel therapeutics based on the pharmacology of the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione may also be used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and mood. Additionally, 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione may be used to study the neuroprotective effects of cannabinoids, and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
合成法
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is synthesized from a precursor molecule, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been used extensively in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, which is a key component of the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and mood.
特性
IUPAC Name |
6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-8-7-18-10-11(17(2)14(21)16-12(10)20)15-13(18)19(8)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGPBHPPGCVFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)
![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)

![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)


![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2803261.png)
![(2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B2803262.png)
![4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2803263.png)

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2803265.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)

